molecular formula C10H13NO3 B8304467 Methyl 2-(4-aminophenyl)-2-methoxyacetate

Methyl 2-(4-aminophenyl)-2-methoxyacetate

Cat. No.: B8304467
M. Wt: 195.21 g/mol
InChI Key: RMQXPBMZIWZIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-aminophenyl)-2-methoxyacetate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(4-aminophenyl)-2-methoxyacetate

InChI

InChI=1S/C10H13NO3/c1-13-9(10(12)14-2)7-3-5-8(11)6-4-7/h3-6,9H,11H2,1-2H3

InChI Key

RMQXPBMZIWZIRC-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-methoxy-2-(4-nitrophenyl)acetate (0.42 g, 1.87 mmol) in absolute EtOH (15 mL) was degassed by alternately putting under house vacuum and argon three times for several minutes each then 10% Pd/C (0.19 g) was added. The mixture was stirred under H2 (1 atm.) for 3 hrs then diluted with EtOAc and filtered through a pad of Celite and silica gel. The filtrate was concentrated in vacuo. Purification by chromatography (25-40% EtOAc-hexanes) provided methyl 2-(4-aminophenyl)-2-methoxyacetate as a yellow oil containing impurities (0.6 g from two batches, 77% yield). The compound was used without further purification.
Name
methyl 2-methoxy-2-(4-nitrophenyl)acetate
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Three

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